molecular formula C21H24ClNO5S B2607645 2-chloro-4-(N-tosylbutyramido)phenyl butyrate CAS No. 301313-76-8

2-chloro-4-(N-tosylbutyramido)phenyl butyrate

Cat. No.: B2607645
CAS No.: 301313-76-8
M. Wt: 437.94
InChI Key: UFBYTGBKCUFPLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-(N-tosylbutyramido)phenyl butyrate is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique chemical structure, which includes a chloro group, a tosylbutyramido group, and a phenyl butyrate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(N-tosylbutyramido)phenyl butyrate typically involves multiple steps. One common method includes the reaction of 2-chloro-4-nitroaniline with butyric anhydride to form an intermediate, which is then subjected to tosylation using tosyl chloride in the presence of a base such as pyridine . The final step involves the esterification of the resulting compound with butyric acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(N-tosylbutyramido)phenyl butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted phenyl butyrates.

Mechanism of Action

The mechanism of action of 2-chloro-4-(N-tosylbutyramido)phenyl butyrate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-(N-tosylbutyramido)phenyl butyrate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tosylbutyramido group, in particular, enhances its solubility and stability, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

[4-[butanoyl-(4-methylphenyl)sulfonylamino]-2-chlorophenyl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO5S/c1-4-6-20(24)23(29(26,27)17-11-8-15(3)9-12-17)16-10-13-19(18(22)14-16)28-21(25)7-5-2/h8-14H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBYTGBKCUFPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC(=C(C=C1)OC(=O)CCC)Cl)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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